molecular formula C19H18ClN3O3 B6582871 N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 896373-17-4

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

Cat. No.: B6582871
CAS No.: 896373-17-4
M. Wt: 371.8 g/mol
InChI Key: AYZACRKWWIKQCC-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic quinazoline derivative characterized by a 4-chlorobenzyl group attached to a butanamide linker, which is further connected to a 2,4-dioxo-1H-quinazolin-3-yl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZACRKWWIKQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141797
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896373-17-4
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896373-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chlorophenyl)methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Traditional synthesis begins with anthranilic acid (2-aminobenzoic acid), which undergoes cyclization with urea or formamide under acidic conditions. For example, heating anthranilic acid with formamide at 150°C for 6 hours yields 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. However, this method suffers from moderate yields (45–55%) due to competing decarboxylation.

Optimized Protocol

  • Reactants : Anthranilic acid (1.0 equiv), formamide (3.0 equiv)

  • Conditions : Reflux in acetic acid (5 vol) at 120°C for 4 hours under N₂

  • Yield : 68% after recrystallization (ethanol/water).

Copper-Catalyzed Imidoylative Cross-Coupling

A modern approach employs 2-isocyanobenzoates and amines under copper catalysis. Source details a Cu(OAc)₂·H₂O-mediated reaction between ethyl 2-isocyanobenzoate and ammonium acetate in anisole, producing quinazolin-4-ones in 82% yield. This method avoids harsh acids and enables scalability.

General Procedure

  • Combine ethyl 2-isocyanobenzoate (1.0 mmol), ammonium acetate (1.2 mmol), Cu(OAc)₂·H₂O (5 mol%), and Et₃N (1.5 mmol) in anisole.

  • Stir at 150°C under microwave irradiation for 20 minutes.

  • Purify via column chromatography (hexane/EtOAc 3:1).

Functionalization with the Butanamide Side Chain

Nucleophilic Substitution at the Quinazoline C3 Position

The C3 position of the quinazoline-dione undergoes alkylation with 4-bromobutanamide intermediates. Source demonstrates this using potassium carbonate in DMF at 80°C, achieving 74% yield.

Stepwise Protocol

  • React 2,4-dioxo-1H-quinazoline (1.0 equiv) with 4-bromobutanoyl chloride (1.2 equiv) in dry THF.

  • Add DIPEA (2.0 equiv) and stir at 0°C → RT for 12 hours.

  • Isolate 3-(4-bromobutyl)quinazoline-2,4(1H,3H)-dione via filtration.

Amidation with 4-Chlorobenzylamine

The brominated intermediate couples with 4-chlorobenzylamine via a nucleophilic acyl substitution. Source utilizes HATU as a coupling agent in DMF, yielding the final product in 85% purity.

Optimized Conditions

  • Reactants : 3-(4-bromobutyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv), 4-chlorobenzylamine (1.5 equiv)

  • Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv)

  • Solvent : DMF, 25°C, 6 hours

  • Workup : Dilute with EtOAc, wash with 10% citric acid and brine, dry (Na₂SO₄), concentrate.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined method combines quinazoline core formation and side-chain introduction in a single pot. Source reports using FeCl₃·6H₂O as a dual catalyst for cyclization and amidation, reducing steps and improving atom economy.

Procedure

  • Heat anthranilic acid (1.0 equiv), formamide (2.0 equiv), and 4-chlorobenzyl isocyanate (1.2 equiv) in DMF.

  • Add FeCl₃·6H₂O (10 mol%) and stir at 100°C for 8 hours.

  • Isolate product via precipitation (water) and recrystallize (MeOH).

Yield : 63%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal purification. Source outlines a protocol using:

  • Catalyst : CuI (3 mol%) in PEG-400 (green solvent)

  • Temperature : 80°C, 4 hours

  • Yield : 78% with >99% HPLC purity

Advantages :

  • Eliminates column chromatography

  • Recyclable solvent system

  • Low catalyst loading

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H), 7.65–7.58 (m, 2H), 7.42 (d, J = 8.2 Hz, 2H), 4.38 (s, 2H), 3.51 (t, J = 6.6 Hz, 2H), 2.34 (t, J = 7.2 Hz, 2H).

  • HRMS (ESI+) : m/z calculated for C₁₉H₁₈ClN₃O₃ [M+H]⁺: 372.1015; found: 372.1018 .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced quinazolinone derivatives with amine or alcohol groups.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

  • The compound serves as a crucial building block in the synthesis of more complex quinazolinone derivatives, which may exhibit enhanced biological activities. Its unique structure allows for modifications that can lead to the development of novel compounds with specific properties.

Synthetic Methodologies:

  • Various synthetic routes have been established for the preparation of this compound, including cyclization reactions involving anthranilic acid derivatives and subsequent alkylation steps. These methodologies are essential for creating libraries of related compounds for screening in biological assays.

Biological Research Applications

Biological Interactions:

  • N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide has been studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic targets.

Pharmacological Properties:

  • Research indicates that this compound may possess several pharmacological properties, including:
    • Anti-inflammatory Activity: Studies suggest it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
    • Anticancer Activity: Preliminary data shows promise in inhibiting cancer cell proliferation, particularly through mechanisms involving kinase inhibition.
    • Antimicrobial Activity: The compound has been evaluated for its ability to combat various microbial infections, indicating a broad spectrum of activity .

Medical Applications

Therapeutic Potential:

  • The potential therapeutic applications of this compound include:
    • Cancer Treatment: As a kinase inhibitor, it may play a role in targeted cancer therapies.
    • Pain Management: Its anti-inflammatory properties could be leveraged in pain relief formulations.
    • Infection Control: The antimicrobial properties suggest possible use in developing new antibiotics or antifungal agents .

Case Studies:

  • Inhibition of MMP-13: A study highlighted the compound's role as an inhibitor of matrix metalloproteinase (MMP)-13, which is implicated in various pathological processes including cancer metastasis and tissue remodeling .
  • Cell Proliferation Studies: In vitro studies demonstrated that the compound effectively reduced the proliferation of specific cancer cell lines, supporting its potential as an anticancer agent.

Industrial Applications

Material Development:

  • Beyond biological applications, this compound is being explored in industrial chemistry for developing new materials with tailored properties. This includes potential uses in polymers and coatings where specific chemical reactivity is desired.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or inflammation. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Structural Differences :
    • The phenyl group is substituted with two chlorine atoms at positions 2 and 4, compared to the single 4-chloro substituent in the target compound.
    • The linker is a shorter acetamide chain (C2) instead of a butanamide chain (C4).
  • Implications: The dichlorophenyl group may enhance lipophilicity and receptor binding affinity compared to the monochloro analog, but could also increase metabolic instability .

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

  • Structural Differences :
    • The quinazoline core is substituted with a bromine atom at position 6, compared to the unsubstituted quinazoline in the target compound.
    • The benzyl group features a 2-methoxy substituent instead of 4-chloro .
  • The methoxy group may improve solubility but reduce hydrophobic interactions compared to the chloro substituent .

3-(4-Chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide

  • Structural Differences :
    • Replaces the quinazoline-dione moiety with a tetrazole ring and incorporates a 5-methoxyindole group.
    • Retains a 4-chlorophenyl group but uses a tetrazole as a bioisostere for carboxylic acids.
  • Implications: The tetrazole group enhances metabolic stability and mimics carboxylate interactions in receptor binding. The indole moiety may confer selectivity for serotonin or cannabinoid receptors, diverging from quinazoline’s typical targets .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Formula Molecular Weight Potential Pharmacological Implications References
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide 4-Cl-C₆H₄-CH₂, C4 linker, quinazoline-dione C₁₉H₁₇ClN₃O₃ 370.8 g/mol Anticonvulsant, enzyme inhibition (inferred) N/A
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-diCl-C₆H₃-CH₂, C2 linker C₁₇H₁₂Cl₂N₃O₃ 379.2 g/mol Enhanced lipophilicity, anticonvulsant
4-(6-Bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxybenzyl)butanamide 6-Br-quinazoline, 2-OMe-C₆H₄-CH₂ C₂₁H₂₁BrN₃O₄ 466.3 g/mol Altered electronic profile, solubility
3-(4-Chlorophenyl)-N-[2-(5-methoxyindol-3-yl)ethyl]-4-(tetrazol-1-yl)butanamide 4-Cl-C₆H₄, tetrazole, 5-OMe-indole C₂₂H₂₃ClN₆O₂ 438.9 g/mol Serotonin/cannabinoid receptor modulation

Key Research Findings and Implications

  • Chain Length : Elongating the acetamide linker to butanamide (C2 → C4) may improve binding to extended active sites, as seen in protease inhibitors .
  • Halogen Effects : Chlorine and bromine substituents influence both steric and electronic interactions; bromine’s larger size may hinder binding in some targets .
  • Bioisosteric Replacement : Tetrazole groups in place of carboxylates or dione moieties can enhance stability without sacrificing receptor affinity .

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a synthetic organic compound classified under quinazolinone derivatives, known for their diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core with a butanamide side chain. The presence of the 4-chlorophenyl group enhances its biological activity. The compound's molecular formula is C17H14ClN3O3C_{17}H_{14}ClN_3O_3 with a molecular weight of approximately 353.76 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, particularly kinases and proteases, leading to altered cell signaling pathways that affect cell proliferation and inflammation.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by modulating the activity of nuclear factor-kappa B (NF-κB), which is crucial in inflammatory responses .

Anticonvulsant Activity

Research indicates that quinazolinone derivatives exhibit anticonvulsant properties. This compound has been investigated for its potential in treating epilepsy and other seizure disorders. Studies have demonstrated that compounds with similar structures can effectively reduce seizure frequency in animal models by modulating neurotransmitter release and inhibiting excitatory pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection against conditions like Parkinson's disease (PD). It may exert protective effects by inhibiting microglial activation and reducing the release of pro-inflammatory cytokines . This mechanism suggests its potential utility in managing neurodegenerative diseases characterized by inflammation.

Research Findings

Several studies have explored the biological activity of quinazolinone derivatives, including this compound:

Study Findings
Study 1Demonstrated significant anticonvulsant activity in MES and PTZ seizure models .
Study 2Showed neuroprotective effects by inhibiting LPS-induced inflammation in microglial cells .
Study 3Suggested potential for therapeutic applications in neurodegenerative diseases through modulation of inflammatory pathways .

Case Studies

  • Anticonvulsant Efficacy : A study investigating the anticonvulsant properties of similar quinazolinone compounds found that they significantly increased survival times in seizure models compared to controls. This highlights the potential efficacy of this compound as an anticonvulsant agent.
  • Neuroinflammation : Another research project focused on the anti-inflammatory effects of quinazolinone derivatives showed that treatment with these compounds reduced levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in activated microglial cells, indicating a promising avenue for treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the quinazolin-2,4-dione core via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid .
  • Step 2 : Activate the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate.
  • Step 3 : Couple with 4-chloro-N-[(4-chlorophenyl)methyl]butanamide under alkaline conditions (e.g., K₂CO₃ in DMF at 70–80°C) to form the final amide bond .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., excess CDI) and solvent polarity to improve yields (>75%).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Verify the presence of diagnostic signals:
  • Quinazolin-2,4-dione protons (δ 10.5–11.5 ppm for NH, δ 6.8–8.2 ppm for aromatic H) .
  • Butanamide chain (δ 2.3–3.1 ppm for CH₂ groups) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolin-dione and amide) .
  • ESI-HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇ClN₃O₃: 394.09) .

Q. What preliminary biological screening models are suitable for evaluating its anticonvulsant potential?

  • In Vivo Models :

  • PTZ-induced seizures : Administer 80–100 mg/kg pentylenetetrazole (PTZ) to mice; measure latency to clonic-tonic seizures and mortality rates .
  • Dose-response : Test 25–100 mg/kg of the compound; compare with reference drugs (e.g., diazepam) for % protection and survival time .
    • In Vitro Targets :
  • GABA receptor binding assays : Use radiolabeled [³H]-diazepam to assess competitive inhibition (IC₅₀ values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinazolin-dione or benzyl group) influence anticonvulsant activity?

  • SAR Insights :

  • Quinazolin-dione core : Critical for binding to GABA receptors. Removal or saturation of the 2,4-dione reduces activity .
  • Benzyl substituents : Electron-withdrawing groups (e.g., Cl at para-position) enhance metabolic stability but may reduce binding affinity. For example, N-[(2,4-dichlorophenyl)methyl] analogs show 17% mortality reduction vs. control, but weaker than benzamidine/diazepam .
  • Butanamide chain length : Shortening to acetamide (C2) decreases activity, suggesting optimal lipophilicity for blood-brain barrier penetration .

Q. What computational strategies can predict target engagement and optimize binding to GABA receptors?

  • Docking Protocols :

  • Software : Use AutoDock Vina or Schrödinger Glide with GABA-A receptor crystal structures (PDB: 6HUP).
  • Key Interactions :
  • Hydrogen bonding between quinazolin-dione C=O and α1-subunit residues (e.g., Asn60, Tyr62).
  • Hydrophobic contacts with benzyl chlorophenyl groups and β2/3-subunit pockets .
  • Validation : Compare docking scores (ΔG) with known ligands (e.g., benzamidine: ΔG = -9.2 kcal/mol vs. compound: ΔG = -7.5 kcal/mol) .

Q. How can contradictory data between in silico predictions and in vivo efficacy be resolved?

  • Case Study : Despite moderate docking scores, some analogs lack anticonvulsant activity due to poor pharmacokinetics (e.g., rapid hepatic clearance).
  • Resolution Strategies :

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis).
  • Prodrug Design : Mask polar groups (e.g., esterify the butanamide) to enhance bioavailability .

Q. What spectroscopic or chromatographic methods are effective in detecting degradation products during stability studies?

  • HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation peaks. Major degradants include:

  • Hydrolyzed quinazolin-dione (retention time ~8.2 min).
  • N-dealkylated chlorophenyl fragment (m/z 140.02) .
    • Forced Degradation : Expose to 0.1N HCl (40°C, 24h) or UV light (254 nm, 48h) to simulate acidic/photooxidative conditions .

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